N-(3-chlorophenyl)piperidine-1-carboxamide
Description
Overview of Substituted Piperidine (B6355638) Derivatives in Chemical Research
Substituted piperidines are valued for their ability to introduce specific three-dimensional conformations into a molecule, which can be crucial for binding to biological targets. Researchers have developed numerous methods for their synthesis, including the hydrogenation of pyridine (B92270) precursors using various catalysts like palladium, rhodium, and ruthenium, as well as intramolecular cyclization reactions. nih.govmdpi.com The development of efficient and cost-effective methods for creating substituted piperidines remains a significant goal in modern organic chemistry due to their widespread application. nih.gov The versatility of the piperidine scaffold allows for its incorporation into compounds with a wide range of biological activities, from analgesics to anticancer agents. tandfonline.comnih.gov
Significance of Carboxamide Linkages in Organic Synthesis and Medicinal Chemistry
The carboxamide group, also known as the amide group (-C(=O)N-), is a cornerstone of organic and medicinal chemistry. jocpr.com Its importance stems from the remarkable stability of the amide bond, which is a key feature in the backbone of peptides and proteins. jocpr.com This stability, combined with its capacity to act as both a hydrogen bond donor and acceptor, allows carboxamides to form strong and specific interactions with biological receptors. jocpr.comnih.gov
In drug discovery, the carboxamide linkage is a critical pharmacophore that can enhance a molecule's binding affinity to its target and improve its pharmacokinetic properties. nih.gov The structural rigidity and planarity of the amide bond can help to properly orient other functional groups for optimal interaction with a receptor. jocpr.com Furthermore, carboxamides are key building blocks in materials science, used in the synthesis of advanced materials like polymers and sensors, and in agriculture as active ingredients in pesticides. jocpr.com The synthesis of carboxamides is a fundamental reaction in organic chemistry, often achieved by coupling a carboxylic acid with an amine. jocpr.com
Structural Elucidation and Naming Conventions for N-(3-chlorophenyl)piperidine-1-carboxamide
The name this compound precisely describes the molecule's structure according to IUPAC nomenclature. A breakdown of the name reveals its constituent parts:
Piperidine-1-carboxamide (B458993) : This forms the core of the molecule. A carboxamide group is attached to the nitrogen atom (position 1) of the piperidine ring.
N-(3-chlorophenyl) : This indicates that a phenyl (benzene) ring is attached to the nitrogen atom of the aforementioned carboxamide group. This phenyl ring is itself substituted with a chlorine atom at its third carbon (meta position) relative to where it attaches to the carboxamide.
The resulting structure is a piperidine ring linked via its nitrogen to a carbonyl group, which in turn is bonded to the nitrogen of a 3-chloroaniline (B41212) moiety.
Below are the key chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
| CAS Number | 33619-58-0 |
Research Gaps and Opportunities Pertaining to N-Arylpiperidine Carboxamides
The N-arylpiperidine carboxamide scaffold is an active area of research, with studies revealing its potential in various therapeutic areas. For instance, a class of N-aryl-piperidine-4-carboxamides was identified as potent and selective inhibitors of the MALT1 protease, suggesting their potential use in treating certain B-cell lymphomas and autoimmune diseases. nih.gov Another study on N-arylpiperidine-3-carboxamide derivatives found that they could induce a senescence-like phenotype in human melanoma cells, highlighting a potential avenue for anticancer therapies. nih.gov
Despite these promising findings, significant research gaps remain. One major challenge identified in the development of these compounds is their pharmacokinetic profile; early MALT1 inhibitor candidates, for example, were hampered by very high clearance rates, primarily due to the metabolic cleavage of the amide bond. nih.gov This points to an opportunity for medicinal chemists to design new analogs with improved metabolic stability without sacrificing potency.
Furthermore, while specific substitution patterns have been explored, a comprehensive understanding of the structure-activity relationship (SAR) across the entire class is still developing. nih.gov The agonistic activity of N-aryl-piperidine derivatives at the human histamine (B1213489) H3 receptor, for example, was found to be highly dependent on the substituents on the aryl ring. nih.gov Future research will likely focus on synthesizing diverse libraries of these compounds to better map the SAR, identify the specific biological targets for many of these molecules, and explore their potential against a wider range of diseases.
Theoretical Frameworks for Understanding Reactivity and Interactions of Halogenated Phenylpiperidine Scaffolds
Understanding the chemical behavior of molecules like this compound relies on advanced theoretical and computational frameworks. The presence of a halogenated phenyl group introduces specific electronic features that can govern the molecule's reactivity and intermolecular interactions.
The chlorine atom on the phenyl ring can participate in halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a Lewis base. nih.gov This type of interaction can be crucial for molecular recognition and binding to biological targets.
Computational methods, particularly Density Functional Theory (DFT) , are invaluable for studying such complex molecules. rsc.orgresearchgate.net DFT calculations allow researchers to model the molecule's three-dimensional structure, predict its most stable conformations, and analyze its electronic properties. For molecules with multiple rotatable bonds and potential for isomerism, like N-aryl carboxamides, DFT can help elucidate the complex interplay of factors like intramolecular hydrogen bonding and steric hindrance that determine the preferred shape. rsc.orgresearchgate.net These theoretical studies can predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. rsc.orgresearchgate.net Such computational approaches are essential for rational drug design, enabling scientists to predict how modifications to the halogenated phenylpiperidine scaffold will affect its properties and interactions before undertaking complex and costly synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYZDFWBAZLEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325471 | |
| Record name | ST50185778 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3023-72-1 | |
| Record name | NSC508662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50185778 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYLCARBAMOYL)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Routes to N 3 Chlorophenyl Piperidine 1 Carboxamide
Retrosynthetic Analysis of the N-(3-chlorophenyl)piperidine-1-carboxamide Core
Retrosynthetic analysis of this compound identifies two primary strategic disconnections to simplify the molecule into readily available starting materials. The core structure is a disubstituted urea (B33335), featuring a piperidine (B6355638) ring and a 3-chlorophenyl group attached to the carbonyl moiety.
The most logical disconnection is at the amide C-N bond, which is a common and reliable bond-forming reaction. This leads to two key synthons: a piperidine nucleophile and an activated 3-chlorophenylamino-carbonyl electrophile.
Disconnection A (Amide Bond): This primary disconnection breaks the bond between the piperidine nitrogen and the carbonyl carbon. This suggests a synthesis from piperidine and a reactive derivative of 3-chloroaniline (B41212), such as 3-chlorophenyl isocyanate . This is the most direct and industrially common approach for creating such urea linkages due to its high efficiency and atom economy. Alternatively, piperidine could react with a carbamoyl (B1232498) chloride, or 3-chloroaniline could react with piperidine-1-carbonyl chloride.
Disconnection B (Aryl C-N Bond): A secondary disconnection can be envisioned at the bond between the aniline (B41778) nitrogen and the aromatic ring. This would involve a nucleophilic piperidine-1-carboxamide (B458993) and an activated aryl electrophile like 3-chlorofluorobenzene or a palladium-catalyzed cross-coupling reaction with 1-bromo-3-chlorobenzene (B44181). This route is generally more complex than Disconnection A.
Based on this analysis, the most straightforward synthetic strategy involves the reaction of piperidine with 3-chlorophenyl isocyanate. The isocyanate itself is typically synthesized from 3-chloroaniline and phosgene (B1210022) or a phosgene equivalent.
Classical Synthetic Approaches for N-Substituted Piperidines
The piperidine ring is a fundamental scaffold in many chemical compounds. core.ac.ukresearchgate.net Classical methods for synthesizing N-substituted piperidines, which could serve as precursors or be incorporated into the synthesis of the target molecule, are well-established.
One of the most fundamental methods is the hydrogenation of substituted pyridines . A suitably substituted N-(3-chlorophenyl)pyridinium salt could be reduced to the corresponding piperidine. This reduction is typically achieved using heterogeneous catalysts like platinum, palladium, or rhodium on carbon, often under hydrogen pressure. nih.govorganic-chemistry.org
Another classical approach is through cyclization reactions . For instance, the reductive amination of a 1,5-dicarbonyl compound like glutaraldehyde (B144438) with 3-chloroaniline would form the N-aryl piperidine ring directly. Similarly, intramolecular cyclization of haloamines, such as N-(5-halopentyl)-3-chloroaniline, can furnish the N-(3-chlorophenyl)piperidine core. organic-chemistry.org These multi-step sequences are often less direct than modern catalytic methods but represent foundational strategies in heterocyclic chemistry. researchgate.net
Strategies for Carboxamide Bond Formation in Complex Systems
The formation of the carboxamide (or more specifically, the urea) linkage is the key step in assembling this compound. Amide bond synthesis is one of the most common transformations in organic chemistry. ucl.ac.ukcbijournal.com
The most direct and efficient method for this specific target is the reaction between piperidine and 3-chlorophenyl isocyanate . This reaction is typically rapid, high-yielding, and proceeds without the need for a catalyst, often occurring at room temperature by simply mixing the reactants in an appropriate solvent.
Alternative strategies, common in medicinal chemistry for more complex amides, include:
Use of Coupling Reagents: While more common for carboxylic acid-amine couplings, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (CDI) could be employed. ucl.ac.ukcbijournal.com For example, CDI could first react with 3-chloroaniline to form an activated carbamate (B1207046) intermediate, which then reacts with piperidine.
Acyl Chloride Intermediates: Piperidine can be converted to piperidine-1-carbonyl chloride using phosgene or a safer equivalent like triphosgene. This activated intermediate then readily reacts with 3-chloroaniline to form the final product. This two-step process offers a high degree of reactivity.
These methods provide a versatile toolkit for forming the central urea bond, though the isocyanate route remains the most straightforward for this particular structure.
Catalytic and Stereoselective Synthetic Procedures for this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. sigmaaldrich.com For the synthesis of N-aryl piperidines, Buchwald-Hartwig amination represents a state-of-the-art catalytic approach. This palladium-catalyzed cross-coupling reaction can directly form the N-aryl bond between piperidine and an aryl halide like 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene. This avoids the harsh conditions sometimes required in classical methods. chemrxiv.orgresearchgate.net
Catalytic methods for the amide bond formation itself are also an area of intense research. ucl.ac.uk Boronic acids have been reported as effective catalysts for the direct amidation of carboxylic acids and amines by facilitating water removal. ucl.ac.uk Zinc(II) salts have also been shown to catalyze the addition of amines to nitriles to form amidines, a related transformation. rsc.org
While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial when dealing with substituted piperidine rings, which are common in pharmaceuticals. nih.govnih.gov Should a chiral center be present on the piperidine ring, stereoselectivity could be achieved through several means:
Asymmetric Hydrogenation: The reduction of a substituted pyridinium (B92312) precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can produce a single enantiomer of the piperidine derivative. nih.govorganic-chemistry.org
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions, after which the auxiliary is removed. cdnsciencepub.com
Enzyme-Catalyzed Reactions: Biocatalysis offers high stereoselectivity under mild conditions for creating chiral amines and amides. rsc.org
These advanced methods highlight the potential for creating complex and stereochemically defined analogs of the target compound.
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. semanticscholar.org The synthesis of this compound can be evaluated through this lens.
Atom Economy: The synthesis via piperidine and 3-chlorophenyl isocyanate is highly atom-economical, as all atoms of the reactants are incorporated into the final product, with no byproducts.
Catalysis: Employing catalytic methods, such as the Buchwald-Hartwig amination for the N-C bond formation or catalytic amide bond formation, is superior to using stoichiometric reagents that generate significant waste. ucl.ac.uksigmaaldrich.com
Solvent Choice: Many traditional amide syntheses use hazardous solvents like DMF or CH2Cl2. ucl.ac.uk Green approaches would prioritize the use of safer solvents like ethanol, 2-propanol, or even water. nih.gov Solvent-free methods, where reactants are mixed and heated directly (often with microwave assistance), represent an even greener alternative. semanticscholar.orgnih.gov
Biocatalysis: The use of enzymes, such as hydrolases in low-water systems or ATP-dependent enzymes, for amide bond formation is a key area of green chemistry research. rsc.org These biocatalytic routes operate under mild, aqueous conditions and offer high selectivity.
A particularly green protocol could involve the microwave-assisted, solvent-free reaction of piperidine and 3-chlorophenyl isocyanate, or the development of a one-pot catalytic process from 3-chloroaniline and piperidine.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any commercially viable synthesis, optimization of reaction conditions to maximize yield, minimize reaction time, and ensure scalability is critical. nih.gov For the synthesis of this compound, particularly via the isocyanate route, several parameters can be optimized.
Solvent: While the reaction can be run neat, the choice of solvent can affect reaction rate, solubility of reactants and products, and ease of product isolation. Aprotic solvents like acetonitrile (B52724), THF, or ethyl acetate (B1210297) are common.
Temperature: The reaction is exothermic and often proceeds at room temperature. However, gentle heating may be used to ensure completion, while cooling may be necessary for large-scale batches to control the reaction rate.
Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess reagent.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for many organic transformations, including amide and urea synthesis. nih.gov This can lead to higher throughput and potentially cleaner reaction profiles.
The following table presents representative conditions for analogous urea and amide formations, illustrating the parameters that would be optimized for a scalable synthesis of the target compound.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Reductive Alkylation | Aldehyde, Amine | NaBH(OAc)₃ | CH₂Cl₂ | Room Temp. | - | 62% | nih.gov |
| MW-Assisted Reductive Alkylation | Aldehyde, Amine | NaBH₄ | Ethanol | MW | 4 min | 56-63% | nih.gov |
| Amide Coupling | Carboxylic Acid, Amine | EDC·HCl | PEG-400 | 0-30 °C | 8 h | 85% | cbijournal.com |
| Isocyanate Addition | Isocyanate, Amine | None | Acetonitrile | Room Temp. | 10 h | ~70% | nih.gov |
Chemical Reactivity and Transformation Studies of N 3 Chlorophenyl Piperidine 1 Carboxamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring
The reactivity of the chlorophenyl ring in N-(3-chlorophenyl)piperidine-1-carboxamide is governed by the electronic effects of its substituents: the chlorine atom and the N-piperidinecarboxamide group.
Electrophilic Aromatic Substitution (EAS): The phenyl ring of the molecule is generally deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing inductive effects of both the chlorine atom and the amide group. The nitrogen atom of the amide has a lone pair, but it is delocalized into the adjacent carbonyl group, making it electron-withdrawing rather than donating towards the aromatic ring.
Directing Effects: The chlorine atom is a deactivating but ortho, para-directing substituent. The N-carboxamide group is a deactivating, meta-directing substituent. Therefore, incoming electrophiles would be directed to the positions ortho and para to the chlorine (C2, C4, C6) and meta to the amide group (C2, C4, C6). The positions C2, C4, and C6 are activated by the chlorine and deactivated by the amide, while C5 is deactivated by both. This suggests that electrophilic substitution, while likely requiring harsh conditions, would preferentially occur at the C2, C4, and C6 positions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the chlorophenyl ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer intermediate. sciencemadness.org Since this compound lacks these strong activating groups, direct displacement of the chlorine by a nucleophile is not expected to occur under standard SNAr conditions. sciencemadness.org
Modifications of the Piperidine (B6355638) Heterocycle
The piperidine ring is a saturated heterocycle, and its reactivity differs significantly from its aromatic counterpart, pyridine (B92270).
Modifications are therefore more likely to target the C-H bonds of the piperidine ring. Recent advances in synthetic chemistry have provided methods for such functionalizations. nih.gov One potential transformation is a regioselective C(sp³)–H amination, which can be achieved photochemically. acs.orgnih.gov This type of reaction can install a new functional group on the carbon atom adjacent to the amide nitrogen. nih.gov
Table 1: Potential Reactions for Piperidine Ring Modification
| Reaction Type | Potential Reagents | Expected Product | General Conditions | Reference |
|---|---|---|---|---|
| Photochemical C(sp³)–H Amination | N-Haloimides (e.g., N-bromosuccinimide), Base (e.g., LiOtBu) | Amination at the carbon alpha to the amide nitrogen | Visible light irradiation, mild conditions | acs.org, nih.gov |
| Radical-Mediated C-H Functionalization | Radical initiator (e.g., AIBN), Trapping agent | Functionalization at various positions depending on radical stability | Thermal or photochemical initiation | nih.gov |
Hydrolytic Stability and Degradation Pathways under Controlled Conditions
The central feature determining the hydrolytic stability of this compound is the amide bond. Amides are generally stable but can be hydrolyzed under forcing acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond, yielding 3-chloroaniline (B41212) and piperidine-1-carboxylic acid (which is unstable and may decompose further).
Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion would directly attack the carbonyl carbon. The subsequent elimination of the 3-chloroanilide anion (a poor leaving group, thus requiring harsh conditions) would result in the formation of piperidine-1-carboxylic acid (as its carboxylate salt) and 3-chloroaniline.
Metabolic degradation pathways of similar compounds can also provide insight. For instance, the related designer drug 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is known to be metabolized via hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. nih.gov By analogy, potential degradation pathways for this compound could include enzymatic hydroxylation at various positions on the chlorophenyl or piperidine rings, in addition to amide hydrolysis. nih.gov
Transition Metal-Catalyzed Coupling Reactions Involving the Chlorophenyl Moiety
The carbon-chlorine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. Aryl chlorides are abundant and stable starting materials, though they can be less reactive than the corresponding bromides or iodides. chemistryviews.org Modern catalysis, however, offers efficient methods for their transformation. princeton.edu
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. chemistryviews.org The chlorophenyl moiety of the title compound could be coupled with a variety of organoboron reagents, such as arylboronic acids, vinylboronic acids, or their corresponding esters, to generate biaryl or styrenyl derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, also typically catalyzed by palladium. princeton.edu The chlorine atom could be substituted by a range of primary or secondary amines, including anilines, alkylamines, and various heterocycles, to produce more complex diarylamines or N-aryl alkylamines.
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Base | Potential Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, HetAr-B(OH)₂, R-CH=CH-B(OR)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or PCy₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl or styrenyl derivatives | chemistryviews.org, nih.gov |
| Buchwald-Hartwig Amination | Primary/secondary amines (R-NH₂, R₂NH), Anilines | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP, dppf, or bulky phosphines | NaOtBu, K₃PO₄, Cs₂CO₃ | N-Aryl amine derivatives | princeton.edu |
| Nickel-Catalyzed Couplings | Amines, Organoboron reagents | Ni(acac)₂, NiCl₂(dme) with various ligands | NaOtBu, K₃PO₄ | C-N and C-C bond formation, often with different reactivity profiles than Pd | princeton.edu |
Radical Reactions and Their Application in Derivatization
Radical reactions offer alternative pathways for the derivatization of this compound.
Aryl Radical Formation: The C-Cl bond can be cleaved under certain conditions to form an aryl radical. This can be achieved photochemically or through photoredox catalysis. nih.govchemistryviews.orgnih.gov Once formed, this highly reactive intermediate can be trapped by various radical acceptors or participate in cyclization reactions.
Radical C-H Functionalization: As mentioned in section 3.2, the piperidine ring is susceptible to hydrogen atom abstraction to form a carbon-centered radical. nih.gov This radical can then be trapped by a variety of species, allowing for functionalization of the saturated ring. For example, a photochemical process using N-haloimides can lead to the regioselective amination of the C-H bond alpha to the amide nitrogen via a radical mechanism. acs.orgnih.gov
Photochemical Transformations of the this compound Scaffold
Irradiation with ultraviolet (UV) light can induce several transformations in the molecule, primarily involving the C-Cl bond and the amide group.
Cleavage of the Carbon-Chlorine Bond: The C-Cl bond in chlorobenzene (B131634) is known to undergo photochemical cleavage upon UV irradiation. sciencemadness.org This process typically involves the homolytic fission of the bond, generating an aryl radical and a chlorine radical. rsc.orgnih.gov The resulting aryl radical can then undergo various subsequent reactions:
Reduction: In the presence of a hydrogen donor (like an alcohol solvent), the radical can be reduced, leading to the dechlorinated product, N-phenylpiperidine-1-carboxamide. rsc.org
Substitution/Arylation: In an aromatic solvent like benzene (B151609), the aryl radical can add to the solvent to form biphenyl (B1667301) derivatives. rsc.org
Photohydrolysis: In aqueous solutions, photolysis of chlorobenzene can lead to the formation of phenol. koreascience.kr This suggests that irradiation of the title compound in water could yield N-(3-hydroxyphenyl)piperidine-1-carboxamide.
Visible-Light Photoredox Catalysis: Modern methods can activate the strong C-Cl bond using visible light and a photocatalyst. chemistryviews.orgmdpi.com This allows for the generation of the aryl radical under much milder conditions, which can then be used in productive bond-forming reactions like borylation or formylation. chemistryviews.orgprinceton.edu
Photochemistry of the Amide Group: Amides themselves can undergo photochemical reactions, though they are often less efficient than analogous ketones. umd.edu Potential pathways include:
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the nitrogen atom, which would generate an acyl radical and an aminyl radical. umd.edu
Photo-Fries Rearrangement: For N-aryl amides, a photo-Fries type reaction can occur, leading to the migration of the acyl group to the ortho or para positions of the aryl ring, forming amino-ketone products. tandfonline.com
Photochemical C-N Bond Cleavage: Under certain conditions, particularly with specific substitution patterns or upon protonation, the C-N bond can be selectively cleaved by light. acs.org
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Conformational Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(3-chlorophenyl)piperidine-1-carboxamide in solution. Through ¹H and ¹³C NMR, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity of the 3-chlorophenyl, amide, and piperidine (B6355638) moieties.
¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons of the 3-chlorophenyl group are expected to appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The piperidine ring protons will exhibit characteristic signals in the aliphatic region. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have distinct chemical shifts. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded among the piperidine signals. The NH proton of the carboxamide group will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is typically observed in the highly deshielded region of the spectrum (around δ 165-175 ppm). The aromatic carbons of the 3-chlorophenyl ring will produce signals in the δ 110-145 ppm range, with the carbon atom attached to the chlorine atom showing a characteristic shift. The carbon atoms of the piperidine ring will resonate in the aliphatic region (δ 20-50 ppm).
Dynamic NMR studies can provide insights into conformational changes, such as the ring inversion of the piperidine moiety and restricted rotation around the amide C-N bond. nih.gov Temperature-dependent NMR experiments can be employed to study these dynamic processes and determine the energy barriers associated with them. For some N,N'-substituted piperazines, which share structural similarities, distinct signals for piperazine (B1678402) NCH₂ groups have been observed at room temperature, indicating restricted rotation or specific conformational locks. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 165 - 175 |
| Aromatic C-Cl | - | 133 - 136 |
| Aromatic C-N | - | 139 - 142 |
| Aromatic CH | 7.0 - 7.5 | 118 - 130 |
| Piperidine C2/C6 | 3.4 - 3.8 | 43 - 48 |
| Piperidine C3/C5 | 1.5 - 1.8 | 24 - 27 |
| Piperidine C4 | 1.4 - 1.7 | 23 - 26 |
| Amide NH | 8.0 - 9.0 (solvent dependent) | - |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. A strong absorption band for the C=O stretching of the amide group (Amide I band) is anticipated in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. The C-N stretching vibrations and N-H bending (Amide II band) will also be present in the fingerprint region (below 1600 cm⁻¹). The C-Cl stretching vibration typically appears in the lower wavenumber region of the fingerprint area.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-H stretching vibrations will also be observable.
Together, FT-IR and Raman spectra offer a unique molecular fingerprint for this compound, which can be used for identification and quality control.
Typical Vibrational Frequencies
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 | Weak or absent |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For amides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). unl.ptnih.govrsc.org This would lead to the formation of a 3-chlorophenylaminyl radical cation and a piperidine-1-carbonyl cation, or a neutral piperidine loss and the formation of a 3-chlorophenyl isocyanate cation. Other characteristic fragmentations would involve the piperidine ring, such as the loss of ethylene. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Predicted Key Fragments in Mass Spectrometry
| m/z (charge/mass ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| [M+H]⁺ | Protonated parent molecule | Ionization |
| [M - C₅H₁₀N]⁺ | 3-chlorophenyl isocyanate cation | Cleavage of amide C-N bond |
| [C₅H₁₀NCO]⁺ | Piperidine-1-carbonyl cation | Cleavage of amide C-N bond |
| [C₆H₄ClN]⁺ | 3-chlorophenylaminyl radical cation | Cleavage of amide C-N bond |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation.
The analysis would likely show the piperidine ring adopting a chair conformation. The orientation of the N-(3-chlorophenyl)carboxamide substituent relative to the piperidine ring (axial vs. equatorial) would be unequivocally determined. Furthermore, the planarity of the amide group and the relative orientation of the 3-chlorophenyl ring can be established. Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing, can also be elucidated. For instance, in the crystal structure of the related compound N-Phenylpiperidine-1-carbothioamide, intermolecular N—H⋯S hydrogen bonds were observed. nih.gov
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Characterization
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit an ECD spectrum.
However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a substituent on the piperidine ring to create a stereocenter, then ECD would become a powerful tool for determining the absolute configuration of the enantiomers. The experimental ECD spectrum could be compared with a theoretically calculated spectrum to assign the absolute stereochemistry.
Advanced hyphenated Techniques for On-line Analysis and Purity Assessment
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the assessment of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis and purification of this compound. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed to separate the compound from any impurities or starting materials. The outlet of the HPLC would be coupled to a mass spectrometer, allowing for the confirmation of the mass of the eluting peak corresponding to the target compound and the identification of any co-eluting impurities. This technique is widely used for the analysis of related pharmaceutical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Provided that this compound is sufficiently volatile and thermally stable, GC-MS can also be used for its analysis. The compound would be separated on a capillary GC column and subsequently detected by a mass spectrometer. GC-MS can provide high-resolution separation and is very sensitive for the detection of volatile impurities.
These hyphenated techniques are crucial for routine quality control, ensuring the purity and identity of synthesized this compound.
Computational and Theoretical Investigations of N 3 Chlorophenyl Piperidine 1 Carboxamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-(3-chlorophenyl)piperidine-1-carboxamide. These methods allow for the determination of various molecular properties that govern the compound's behavior.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry and calculate electronic properties. sci-hub.se For similar structures, like 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT has been used to determine optimized geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP) maps. sci-hub.se The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, thus predicting its reactivity in chemical reactions.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's chemical reactivity and kinetic stability. sci-hub.se The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For related compounds, HOMO and LUMO computations have been carried out to support UV-Vis spectral data. researchgate.net
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical for its biological activity and physical properties. Conformational analysis through molecular mechanics and molecular dynamics (MD) simulations provides a detailed picture of the accessible conformations and their relative energies.
Molecular dynamics simulations offer a dynamic view of the molecule's behavior over time, considering the movements of all atoms. For piperidine-based compounds, MD simulations have been performed to study their interactions with biological targets, such as the sigma 1 receptor (S1R). nih.gov These simulations, often run for nanoseconds, reveal the stability of ligand-protein complexes and identify key amino acid residues involved in the interaction. nih.gov The insights gained from MD simulations are invaluable for understanding the mechanism of action and for the rational design of more potent analogs.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational approach and aid in spectral assignment.
Vibrational Spectroscopy (FT-IR): DFT calculations can accurately predict the vibrational frequencies of this compound. For instance, in the study of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the theoretically calculated vibrational wavenumbers showed good agreement with the experimental FT-IR spectrum. sci-hub.se The potential energy distribution (PED) analysis is often used to make precise assignments of the vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are also feasible. For similar compounds, DFT calculations have been shown to provide chemical shift values that are in strong agreement with experimental data. researchgate.netresearchgate.net This predictive capability is useful for confirming the structure of newly synthesized compounds.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can help in understanding the electronic transitions responsible for the observed absorption bands. researchgate.net These calculations are often complemented by HOMO-LUMO analysis to explain the nature of the electronic transitions. researchgate.net
Molecular Docking and Dynamics Studies for Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is crucial for understanding the interactions between this compound derivatives and their biological targets.
In silico docking studies have been successfully applied to various piperidine (B6355638) and piperazine (B1678402) derivatives to elucidate their binding modes with specific proteins. nih.govscielo.br For example, docking studies on piperidine-based compounds targeting the sigma 1 receptor (S1R) have identified key interactions, such as salt bridges and hydrogen bonds with specific amino acid residues like Glu172 and Asp126. nih.gov These studies provide a structural basis for the observed binding affinities and guide the design of new inhibitors with improved potency.
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex and to observe the dynamic nature of the interactions over time. nih.gov This provides a more realistic representation of the binding event than the static picture offered by docking alone.
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties, such as biological activity or toxicity.
For derivatives of this compound, QSPR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor antagonists. nih.gov These models often use a variety of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules.
A similar approach, known as 3D-QSAR, utilizes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govresearchgate.net These models generate contour maps that visualize the regions around the molecule where modifications to the structure would likely lead to an increase or decrease in activity. For instance, in a study of TRPV1 antagonists, 3D-QSAR models highlighted the significant contribution of electrostatic and hydrophobic fields to the biological activity. researchgate.net Such insights are invaluable for lead optimization in drug discovery. A QSAR model has also been used to predict the mutagenicity of this compound. cmdm.tw
Topological and Electron Density Analyses (e.g., QTAIM, ELF) for Understanding Bonding
Topological and electron density analyses provide a detailed understanding of the chemical bonding and non-covalent interactions within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two prominent methods used for this purpose.
QTAIM analysis, based on the topology of the electron density, can identify and characterize chemical bonds and non-covalent interactions. semanticscholar.org By analyzing the properties of the electron density at bond critical points, one can gain insights into the nature and strength of these interactions.
Biological and Biochemical Investigations: Mechanistic Insights and Target Identification
In Vitro Evaluation of Specific Enzyme Inhibition Profiles
Research into piperidine (B6355638) carboxamide derivatives has identified them as potent inhibitors of several enzymes. While specific data for N-(3-chlorophenyl)piperidine-1-carboxamide is not extensively detailed in the available literature, studies on closely related analogs provide significant insights into the potential activity of this scaffold.
One of the primary enzymes targeted by this class of compounds is Fatty Acid Amide Hydrolase (FAAH) . acs.orgresearchgate.net FAAH is a crucial enzyme in the endocannabinoid system, responsible for the breakdown of neuromodulatory fatty acid amides like anandamide. nih.gov Inhibition of FAAH increases the levels of these endogenous cannabinoids, which can lead to analgesic and anti-inflammatory effects. nih.gov Piperidine and piperazine (B1678402) aryl ureas have been identified as a novel class of potent and irreversible FAAH inhibitors. nih.gov These compounds act as carbamoylating agents, forming a covalent bond with the catalytic serine residue (Ser241) within the FAAH active site. nih.gov The piperidine moiety is thought to orient the molecule correctly within the binding site, facilitating this covalent interaction. nih.gov
Another significant enzyme target for piperidine carboxamide derivatives is Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase implicated in some cancers. researchgate.net High-throughput screening identified a piperidine carboxamide as a novel ALK inhibitor with an IC50 of 0.174 μM. researchgate.net Subsequent structure-activity relationship (SAR) studies on derivatives have led to compounds with improved potency. researchgate.net
Derivatives have also been investigated as inhibitors of soluble Epoxide Hydrolase (sEH) , another enzyme involved in regulating inflammation and pain. nih.gov Dual inhibition of both FAAH and sEH is a therapeutic strategy being explored for enhanced antinociceptive effects. nih.gov
Furthermore, piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an essential enzyme for the bacterium's survival, making it a target for new tuberculosis therapies. nih.govnih.gov
The table below summarizes the inhibitory activities of various piperidine carboxamide derivatives against different enzymes, as reported in the literature.
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Piperidine carboxamide derivative | Anaplastic Lymphoma Kinase (ALK) | 0.174 µM | researchgate.net |
| N-cyclohexylcarbamic acid O-aryl ester (URB524) | Fatty Acid Amide Hydrolase (FAAH) | 63 nM | nih.gov |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 4.6 nM | nih.gov |
| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF750) | Fatty Acid Amide Hydrolase (FAAH) | 16.2 nM | nih.gov |
| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) | Human Fatty Acid Amide Hydrolase (FAAH) | 9.8 nM | nih.gov |
| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) | Human soluble Epoxide Hydrolase (sEH) | 2.5 nM | nih.gov |
| Piperidine-3-carboxamide derivative (Hit 1) | Antimelanoma Activity | IC50 ~10 µM | nih.gov |
| Piperidine-3-carboxamide derivative (Compound 54) | Antimelanoma Activity | IC50 = 0.03 µM | nih.gov |
Receptor Binding Studies in Recombinant Systems (In Vitro)
While specific receptor binding data for this compound is limited, research on structurally related piperidine carboxamides highlights their interaction with various receptors, particularly the CB1 cannabinoid receptor .
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a potent and selective CB1 receptor antagonist, provides a framework for understanding these interactions. nih.gov Using competitive displacement radioligand binding assays with [3H]CP55940 in rat brain membrane preparations, the binding affinities (Ki values) for a series of 31 structural analogs were determined. nih.gov These studies, combined with 3D-QSAR modeling, suggest that the N1 aromatic ring of the pyrazole (B372694) core dominates the steric binding interaction with the CB1 receptor. nih.gov It is proposed that the unique spatial arrangement of the C5 aromatic ring may contribute to the antagonist activity of these compounds. nih.gov
Another area of investigation for piperidine carboxamides is the Transient Receptor Potential Vanilloid-1 (TRPV1) , a non-selective cation channel involved in pain sensation. A series of piperidine carboxamides were developed as potent TRPV1 antagonists. researchgate.net A focused library of these compounds led to the identification of a benzoxazinone (B8607429) amide with good potency in cell-based assays, demonstrating the potential for this chemical class to interact with ion channels. researchgate.net
Investigation of Cellular Pathway Modulation in Controlled Cell Line Models (In Vitro)
The biological effects of piperidine carboxamide derivatives have been explored in various cell line models, revealing their ability to modulate key cellular pathways.
In the context of cancer, N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma A375 cells. nih.gov An initial hit compound from a high-throughput screen induced these changes without significant cytotoxicity to normal cells. nih.gov Further optimization led to a derivative that demonstrated remarkable antiproliferative activity, with an EC50 of 0.04 μM for inducing senescence-like morphological changes in A375 cells. nih.gov
Piperidine carboxamide derivatives have also been evaluated for their cytotoxic activities against the H2228 lung cancer cell line, which is characterized by an ALK translocation. researchgate.net Several analogs of ceritinib, an ALK inhibitor, containing a piperidine ring functionalized with carbamates, showed significant cytotoxic effects. researchgate.net
Furthermore, in the field of virology, novel synthetic carboxamide-linked pyridopyrrolopyrimidines have been investigated for their activity against SARS-CoV-2. rsc.org The majority of these derivatives exhibited potent anti-COVID-19 activity in Vero cells, preventing viral growth by over 90% at certain concentrations with minimal cytotoxic effects. rsc.org
Analysis of Structure-Activity Relationships (SAR) for Modulatory Effects
The relationship between the chemical structure of piperidine carboxamide derivatives and their biological activity has been the subject of several investigations.
For ALK inhibition, SAR studies focused on optimizing both the right-hand and left-hand sides of the piperidine carboxamide scaffold. researchgate.net This led to molecules with improved potency and selectivity over the related kinase IGF1R. researchgate.net Quantitative structure-activity relationship (QSAR) models indicated the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net
In the case of FAAH inhibitors, SAR studies of benzothiazole (B30560) analogues showed that the sulfonyl group, the piperidine ring, and the benzothiazole moiety were key components for their activity. researchgate.net For piperidine/piperazine aryl ureas, the cyclic nature of the piperidine or piperazine moiety appears crucial for favoring the covalent interaction with the catalytic Ser241 residue of FAAH. nih.gov
For inhibitors of MenA in Mycobacterium tuberculosis, SAR studies explored three distinct regions of a lead compound. nih.govnih.gov Modifications to the western portion of the molecule aimed to reduce lipophilicity. nih.gov Interestingly, replacing the basic piperidine moiety in the eastern portion with an amide resulted in an almost complete loss of MenA inhibitory activity, highlighting the importance of the basic nitrogen and the flexibility conferred by the adjacent methylene (B1212753) linker. nih.gov
The table below outlines key SAR findings for different series of piperidine carboxamide derivatives.
| Compound Series | Target | Key SAR Findings | Reference |
| Piperidine carboxamide derivatives | ALK | Steric, electrostatic, and hydrophobic properties are crucial for activity. | researchgate.net |
| Benzothiazole analogues | FAAH | The sulfonyl group, piperidine ring, and benzothiazole are key for activity. | researchgate.net |
| Piperidine/piperazine aryl ureas | FAAH | The cyclic piperidine/piperazine moiety is important for covalent interaction. | nih.gov |
| MenA inhibitors | MenA | A basic piperidine moiety is critical for inhibitory activity. | nih.gov |
| 4-Azaindole-2-piperidine carboxamides | Trypanosoma cruzi | Electron-rich aromatic amides are preferred. Unsaturation in the piperidine ring increases potency. | dndi.org |
Molecular Mechanisms of Interaction with Biological Macromolecules
Molecular modeling and co-crystal structures have provided detailed insights into how piperidine carboxamide derivatives interact with their biological targets at the molecular level.
For ALK, the X-ray co-crystal structure of an inhibitor with the ALK kinase domain revealed an unusual DFG-shifted conformation, which allows the inhibitor to access an extended hydrophobic pocket. researchgate.net Molecular docking studies of the most active compounds further elucidated the binding mode within the active site. researchgate.net
The mechanism of FAAH inhibition by piperidine/piperazine aryl ureas involves the covalent modification of the enzyme. nih.gov Computational studies have shown that within the FAAH binding site, these inhibitors adopt a specific conformation characterized by a twisted amide bond and partial pyramidalization at the amide nitrogen. nih.gov This distortion is believed to facilitate the nucleophilic attack by the catalytic serine, leading to the formation of a covalent enzyme-inhibitor adduct. nih.gov
In the case of the CB1 receptor, molecular modeling suggests that the N1 aromatic ring of the antagonist SR141716 is a key determinant for the steric interaction with the receptor. nih.gov This interaction is analogous to how the alkyl side chain of cannabinoid agonists binds to the receptor. nih.gov
For carboxamide inhibitors of SARS-CoV-2 Mpro, molecular docking simulations have shown non-covalent interactions within the binding pocket. rsc.org For one potent inhibitor, molecular dynamics simulations predicted the formation of three hydrogen bonds with the amino acid residues Cys145, Ser144, and Gly143, contributing to the stability of the complex. rsc.org
High-Throughput Screening Methodologies for Identifying Biological Activities
High-throughput screening (HTS) has been instrumental in identifying the biological activities of piperidine carboxamide derivatives.
HTS was responsible for the initial discovery of a piperidine carboxamide as a novel ALK inhibitor. researchgate.net Similarly, an HTS campaign led to the identification of a distinct class of urea-based FAAH inhibitors. rsc.org
For identifying FAAH inhibitors, various HTS methods have been developed. One such method is a fluorescence-based assay where FAAH hydrolyzes a substrate, AMC arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com This allows for the rapid screening of compound libraries for FAAH inhibitory activity. caymanchem.com Another innovative approach is a visual HTS method using a FAAH-activated fluorescent probe, which led to the discovery of a natural FAAH inhibitor. acs.org
In the search for antimelanoma agents, a combination of HTS and high-content screening (HCS) image-based technology was used to screen small-molecule libraries. nih.govnih.gov This approach identified an N-arylpiperidine-3-carboxamide scaffold that induces a senescence-like phenotype in melanoma cells. nih.govnih.gov
Metabolite Identification and Metabolic Stability Studies in Microsomal Systems (In Vitro)
The metabolic stability of drug candidates is a critical parameter evaluated during drug discovery. In vitro studies using liver microsomes, which are rich in cytochrome P450 enzymes, are commonly employed for this purpose. dergipark.org.trunitedjchem.org
Studies on a series of piperazin-1-ylpyridazines, which share structural similarities with piperidine carboxamides, revealed that they suffered from rapid in vitro intrinsic clearance in both mouse and human liver microsomes. nih.gov Metabolite identification showed that the primary metabolic pathways were mono-hydroxylation of the benzene (B151609) rings and oxidation of the piperazine nitrogen. nih.gov Structural modifications, guided by these findings, led to a significant improvement in metabolic stability. nih.gov
For a series of 4-azaindole-2-piperidine carboxamides, metabolic stability was found to be significantly influenced by the amide portion of the molecule. dndi.org Replacing a phenyl amide with a CF3-pyridyl amide resulted in a substantial increase in metabolic stability in mouse liver microsomes. dndi.org
In another study, the metabolic stability of piperidine-derived amide sEH inhibitors was improved by introducing deuterium (B1214612) atoms. nih.gov The data suggested that substitution on the phenyl ring was more effective at increasing microsomal stability than substitution on the piperidine moiety. nih.gov A piperidine-3-carboxamide derivative identified as a potent antimelanoma agent also showed acceptable phase I metabolic stability. nih.gov
The table below shows the in vitro metabolic half-life of some piperazine derivatives in liver microsomes.
| Compound | Microsomes | In Vitro Half-life (t1/2) | Reference |
| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes (MLM) | ~2 min | nih.gov |
| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes (HLM) | ~3 min | nih.gov |
| Optimized Piperazin-1-ylpyridazine (Compound 29) | Mouse Liver Microsomes (MLM) | 113 min | nih.gov |
| Optimized Piperazin-1-ylpyridazine (Compound 29) | Human Liver Microsomes (HLM) | 105 min | nih.gov |
Design, Synthesis, and Evaluation of N 3 Chlorophenyl Piperidine 1 Carboxamide Derivatives and Analogues
Rational Design Strategies for SAR Exploration Based on N-(3-chlorophenyl)piperidine-1-carboxamide
Rational drug design for derivatives of this compound hinges on understanding its structure-activity relationship (SAR). This is often achieved by developing a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov For the related N-arylpiperidine-3-carboxamide scaffold, a six-point pharmacophore hypothesis has been proposed, identifying critical features for activity. nih.gov These include a hydrogen-bond acceptor, a hydrophobic group, a positively ionizable feature, and three aromatic rings. nih.gov
SAR studies have further refined this understanding. For instance, research on similar piperidine (B6355638) carboxamide derivatives has shown that the carbonyl group of the carboxamide is a key hydrogen-bond acceptor. nih.gov The piperidine nitrogen can contribute to both hydrophobic and ionizable interactions. nih.gov Exploration through rational design often involves modifying the substituents on both the phenyl and piperidine rings to probe how these changes affect target binding and activity. researchgate.netacs.org
Table 1: Key Pharmacophoric Features for N-Arylpiperidine Carboxamide Analogues
| Feature | Description | Inferred Role in Binding |
|---|---|---|
| Aromatic Rings | Phenyl group and other aromatic moieties. | Participate in hydrophobic and π-π stacking interactions with the target protein. |
| Hydrogen-Bond Acceptor | The carbonyl oxygen of the carboxamide group. | Forms crucial hydrogen bonds within the active site. |
| Hydrophobic Group | The aliphatic piperidine ring. | Engages in hydrophobic interactions. |
| Positively Ionizable Site | The piperidine nitrogen (under physiological conditions). | Can form ionic bonds or key hydrogen bonds. |
Data derived from studies on related N-arylpiperidine-3-carboxamide scaffolds. nih.gov
Scaffold Hopping and Bioisosteric Replacements to Modulate Interactions
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel, patentable compounds with improved properties. researchgate.netnih.govuniroma1.it Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic profiles. u-strasbg.fr Scaffold hopping is a more drastic approach, replacing the central core of a molecule while preserving the geometric arrangement of key binding groups. uniroma1.it
In the context of the this compound framework, these strategies have been explored to create new chemical entities. For example, bioisosteric replacement of the piperidine ring with smaller heterocycles like pyrrolidine (B122466) or azetidine (B1206935) has been investigated. nih.gov Studies showed that replacing piperidine with a pyrrolidine or azetidine ring led to a gradual decrease in activity, indicating the importance of the six-membered ring for optimal biological effect. nih.gov A more successful modification involved replacing the benzene (B151609) ring with a pyridine (B92270) ring, which resulted in a significant improvement in biological activity in certain analogues. nih.gov In other research, a scaffold hopping exercise led to the development of a novel [3.3.0]-based series from a piperidine-based GlyT1 inhibitor. nih.gov
Table 2: Effect of Scaffold Hopping and Bioisosteric Replacement on Biological Activity of Piperidine-3-Carboxamide Analogues
| Original Scaffold | Replacement Scaffold | Resulting Biological Activity | Reference |
|---|---|---|---|
| Piperidine | Pyrrolidine | Decreased Activity (EC50: 8.0 µM) | nih.gov |
| Piperidine | Azetidine | Significantly Decreased Activity (EC50: >20 µM) | nih.gov |
| Benzene Ring | Pyridine Ring | Remarkable Improvement in Activity (EC50: 40 nM) | nih.gov |
Data from a study on N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity. nih.gov
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for rapidly generating large, diverse libraries of compounds from a common scaffold. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around a lead compound like this compound. By using a "scaffold-ranking" or "positional scanning" library, researchers can efficiently identify which functional groups at various positions on the molecule contribute most to the desired biological activity. nih.gov
For instance, a focused library of N-arylpiperidine-3-carboxamide analogues was constructed to evaluate the SAR for antimelanoma activity. nih.gov This involved synthesizing numerous derivatives with diverse modifications to the phenyl and piperidine rings. nih.gov A hypothetical combinatorial library based on the this compound core could involve varying substituents at the R1 position (on the piperidine ring) and the R2 and R3 positions (on the phenyl ring) to create thousands of unique compounds for high-throughput screening.
Table 3: Illustrative Combinatorial Library Design for N-phenylpiperidine-1-carboxamide
| Scaffold | R1 Position (Piperidine) | R2 Position (Phenyl) | R3 Position (Phenyl) |
|---|---|---|---|
| -H, -CH3, -OH | -H, 3-Cl, 4-Cl | -H, 2-F, 4-OCH3 | |
| -N(CH3)2, -COOH | 3-Br, 4-F | 4-CN, 3-NO2 | |
| -C(=O)NH2, -SO2CH3 | 3-CH3, 4-t-butyl | 2,4-diCl, 3,5-diF |
This table represents a hypothetical design for a combinatorial library to explore SAR.
Synthesis of Positional Isomers and Stereoisomers
The spatial arrangement of atoms and functional groups within a molecule is critical for its biological function. Therefore, the synthesis of positional isomers and stereoisomers of this compound is essential for a thorough SAR investigation.
Positional isomers involve moving substituents to different positions on the scaffold. For example, studies on related structures have shown that moving the carboxamide group from one position on the piperidine ring to another can have a dramatic effect. A piperidine-4-carboxamide regioisomer was found to be inactive, whereas the corresponding piperidine-3-carboxamide was a potent hit, highlighting the regiochemical sensitivity of the target interaction. nih.gov
Stereoisomerism is equally important, as biological systems are chiral and often interact differently with enantiomers. The synthesis of specific stereoisomers can be achieved through methods like asymmetric hydrogenation or the use of chiral starting materials. nih.gov In one study, the S-configuration of a piperidine-3-carboxamide derivative was found to be 15 times more potent than its R-configuration enantiomer, demonstrating a high degree of enantioselectivity by the biological target. nih.gov
Table 4: Comparison of Activity Between Isomers of Piperidine-3-Carboxamide Derivatives
| Compound Pair | Isomer Type | Biological Activity (EC50) | Fold Difference | Reference |
|---|---|---|---|---|
| Compound 20 vs. 19 | Enantiomers (S vs. R) | 0.27 µM vs. >4 µM | >15-fold | nih.gov |
| Compound 50 vs. 49 | Enantiomers (S vs. R) | 0.14 µM vs. 19.9 µM | ~142-fold | nih.gov |
| Hit 1 vs. Compound 12 | Positional Isomers (3-carboxamide vs. 4-carboxamide) | 1.24 µM vs. Inactive | >16-fold | nih.gov |
Data from a study on N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity. nih.gov
Influence of Substituent Effects on Biological Activity and Selectivity
The electronic and steric properties of substituents on the this compound scaffold profoundly influence biological activity and selectivity. Modifying the phenyl ring with various substituents can fine-tune the molecule's properties.
Studies on related sulfonyl piperidine derivatives have systematically explored the effect of halogen substituents on the benzene ring. mdpi.com For example, the position of a fluorine atom was shown to matter, with the meta-substituted analogue (3-F) showing slightly better activity against certain bacteria than the ortho (2-F) or para (4-F) isomers. mdpi.com Similarly, for chlorine substitution, the 3-Cl and 4-Cl derivatives were more potent than the 2-Cl isomer against Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com The presence of strongly electronegative atoms, such as fluorine or oxygen, on the aromatic ring has been shown to be a critical factor for the antiproliferative activity of some N-arylpiperidine-3-carboxamide derivatives. nih.gov
Table 5: Influence of Phenyl Ring Substituents on Antibacterial Activity of Piperidine Derivatives
| Compound ID | Substituent on Phenyl Ring | EC50 (µg/mL) against Xoo | EC50 (µg/mL) against Xac | Reference |
|---|---|---|---|---|
| A1 | 2-F | 4.79 | 7.76 | mdpi.com |
| A2 | 3-F | 4.20 | 5.34 | mdpi.com |
| A3 | 4-F | 4.69 | 7.90 | mdpi.com |
| A4 | 2-Cl | 6.10 | 12.59 | mdpi.com |
| A5 | 3-Cl | 3.18 | 6.27 | mdpi.com |
| A6 | 4-Cl | 3.80 | 5.86 | mdpi.com |
Data from a study on novel sulfonamide derivatives containing a piperidine moiety. mdpi.com
Advanced Purification and Characterization Methodologies for Analogues
The synthesis of novel this compound analogues requires rigorous purification and characterization to ensure identity, purity, and structural integrity. Following synthesis, crude products are typically purified using standard techniques such as column chromatography on silica (B1680970) gel. researchgate.netresearchgate.net
Once purified, the structural identity of each new analogue must be unequivocally confirmed. A suite of advanced analytical methodologies is employed for this purpose. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR), is used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the position of substituents. researchgate.netmdpi.com For chiral compounds, specialized chromatographic techniques, such as chiral HPLC, may be required to separate enantiomers or diastereomers. nih.gov The purity of the final compounds is often assessed by HPLC, and physical properties like the melting point (m.p.) are recorded. mdpi.com
Table 6: Standard Methodologies for Characterization of Piperidine Carboxamide Analogues
| Technique | Purpose | Information Provided |
|---|---|---|
| Column Chromatography | Purification | Separation of the desired compound from by-products and unreacted starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Chiral Separation | Quantifies the purity of the final compound. Can separate stereoisomers when using a chiral column. |
| Mass Spectrometry (MS/HRMS) | Molecular Weight Determination | Confirms the molecular weight and elemental formula of the synthesized analogue. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the chemical environment of ¹H and ¹³C atoms, confirming the molecular structure. researchgate.netmdpi.com |
Advanced Analytical Methodologies for Purity and Stability Assessment in Research Contexts
Chromatographic Methodologies (HPLC, GC, SFC) for Purity Determination and Separation
Chromatographic techniques are fundamental for assessing the purity of pharmaceutical intermediates and research chemicals. The choice of method depends on the compound's polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile, polar compounds. For N-arylpiperidine-3-carboxamide derivatives, a reversed-phase HPLC (RP-HPLC) method is often the standard. nih.gov A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netgoogle.com Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophore of the molecule, likely in the 220-260 nm range for the chlorophenyl group. researchgate.netgoogle.com Method validation would ensure linearity, accuracy, precision, and robustness for quantifying the main compound and separating it from potential impurities.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For piperidine (B6355638) derivatives, GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for both separation and identification of the main component and any volatile impurities. nih.gov Derivatization might be necessary to increase the volatility of the compound. The analysis of 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a related piperazine (B1678402), extensively uses GC-MS to identify metabolites, which involves procedures like extraction and acetylation to prepare the sample for analysis. nih.gov
Supercritical Fluid Chromatography (SFC) is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. unodc.org SFC is known for its high efficiency and environmentally friendly nature. unodc.org It is particularly useful for separating chiral compounds and can be applied to a wide range of polar and non-polar analytes. While no specific SFC methods for N-(3-chlorophenyl)piperidine-1-carboxamide are documented, its application for separating other piperidine derivatives suggests its potential utility.
Electrophoretic Techniques (CE) for Compound Characterization
Capillary Electrophoresis (CE) offers high-resolution separation based on the electrophoretic mobility of analytes in an electric field. It is an alternative to HPLC for purity determination, especially for charged or highly polar compounds. Different CE modes, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), could be developed to characterize this compound and its potential ionic impurities.
Thermal Analysis Methods (DSC, TGA) for Phase Behavior and Transitions
Thermal analysis provides information on the physical properties and stability of a compound as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It is used to determine melting point, purity, and polymorphism (the existence of different crystal forms). A sharp melting peak in a DSC thermogram is indicative of a pure crystalline substance. The thermal stability of related peptide coupling reagents has been assessed using DSC to identify decomposition onsets. researchgate.net
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition patterns. A TGA curve would show the temperature at which this compound begins to degrade, providing crucial information for its handling and storage.
Development of Robust Analytical Protocols for Research-Grade Material
Developing a robust analytical protocol is crucial for ensuring the consistent quality of research-grade materials. This involves a multi-step process:
Method Selection: Choosing the appropriate analytical techniques (e.g., HPLC, GC) based on the physicochemical properties of this compound.
Method Development: Optimizing parameters such as the mobile phase, column type, temperature, and flow rate to achieve the desired separation and sensitivity.
Method Validation: According to established guidelines (e.g., ICH), validating the method for its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. For instance, a validated HPLC-UV method for a metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine, demonstrated linearity over a specific concentration range and a low limit of detection. researchgate.net
Standard Operating Procedures (SOPs): Documenting the validated method in a detailed SOP to ensure consistent execution across different analysts and laboratories.
Impurity Profiling and Identification in Synthetic Batches
Impurity profiling is the identification and quantification of all potential impurities in a substance. For a synthesized compound like this compound, impurities could arise from starting materials, by-products of the synthesis, or degradation products.
The process typically involves:
Separation: Using a high-resolution chromatographic method, such as HPLC or GC, to separate the main compound from all impurities.
Detection and Quantification: Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with chromatography to detect and quantify the impurities relative to the main peak.
Identification: Employing techniques like LC-MS/MS or GC-MS to elucidate the structures of the unknown impurities. By analyzing the mass-to-charge ratio and fragmentation patterns, the chemical structures of impurities can be proposed or confirmed. The synthesis of related N-arylpiperidine-3-carboxamide derivatives often involves coupling reactions where unreacted starting materials or side-reaction products could be potential impurities. nih.gov
Future Research Directions and Translational Perspectives for N 3 Chlorophenyl Piperidine 1 Carboxamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of N-(3-chlorophenyl)piperidine-1-carboxamide and its derivatives will likely focus on the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic strategies, while effective, often rely on traditional chemical processes that may involve harsh reagents and generate significant waste. The principles of green chemistry and sustainable synthesis are becoming increasingly important in chemical manufacturing.
One promising area is the application of biocatalysis . The use of enzymes, such as immobilized lipases, has already been demonstrated for the synthesis of various piperidine (B6355638) derivatives. nih.govrasayanjournal.co.in For instance, a reusable catalyst created by immobilizing Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes has been successfully used for the biocatalytic synthesis of piperidines in high yields. nih.govrasayanjournal.co.in Future research could adapt these enzymatic approaches for the key amide bond formation step in the synthesis of this compound, potentially leading to higher selectivity and milder reaction conditions. A recent development in piperidine synthesis combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a method that streamlines the creation of complex 3D molecules and could be adapted for this scaffold. nih.gov
Another avenue for innovation lies in the use of flow chemistry . Automated flow preparation has been successfully applied to the synthesis of related structures like piperazine-2-carboxamide. researchgate.netbiorxiv.orguniversiteitleiden.nl This technology offers advantages in terms of safety, scalability, and reaction control. A continuous flow process for this compound could enable more efficient production and purification.
Furthermore, the synthesis of the urea-like carboxamide group could be made more sustainable. Research has shown that urea (B33335) derivatives can be synthesized from amines and carbon dioxide (CO2) without the need for catalysts or organic solvents, presenting a green alternative to traditional methods that use toxic reagents like phosgene (B1210022). nih.govbbk.ac.uknih.gov This approach, which combines CO2 capture with its utilization in chemical synthesis, would be a significant step towards a more sustainable manufacturing process for this class of compounds.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, reusable catalysts. nih.govrasayanjournal.co.in | Identifying and engineering suitable enzymes for the specific amide bond formation. |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, potential for multi-step automated synthesis. researchgate.netbiorxiv.orguniversiteitleiden.nl | Optimizing reaction conditions and reactor design for the specific synthetic route. |
| Green Chemistry (e.g., CO2 utilization) | Use of a renewable and non-toxic C1 source, elimination of hazardous reagents, potential for integrated capture and utilization processes. nih.govbbk.ac.uknih.gov | Developing efficient catalyst-free or catalyzed reactions of 3-chloroaniline (B41212) and piperidine with CO2. |
Application in Chemical Biology Tools and Probes
The this compound scaffold holds considerable promise for the development of chemical biology tools to investigate complex biological processes. By incorporating specific functionalities, derivatives of this compound can be transformed into probes for target identification, validation, and imaging.
A key strategy involves the design of photoaffinity probes . These probes typically contain three components: the pharmacophore (in this case, a derivative of this compound), a photoreactive group (such as a benzophenone, diazirine, or aryl azide), and a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.govnih.gov Upon binding to its protein target, the probe can be covalently cross-linked via UV irradiation, allowing for the isolation and identification of the target protein through techniques like mass spectrometry. nih.govnih.gov Future work could involve synthesizing analogs of this compound with a photoreactive moiety appended, for instance, to the phenyl ring or the piperidine scaffold, to elucidate its molecular targets.
These chemical probes can be instrumental in target deconvolution for phenotypically discovered activities of this compound or its analogs. If a compound from this class shows interesting biological effects in cell-based assays, a corresponding chemical probe could be used in chemoproteomic experiments to pull down its binding partners, thereby revealing its mechanism of action. universiteitleiden.nlnih.gov
Furthermore, the development of fluorescently labeled derivatives could enable the visualization of the subcellular localization of the compound and its targets. This would provide valuable spatial and temporal information about its biological activity.
Table 2: Design Strategy for a Photoaffinity Probe based on this compound
| Component | Function | Potential Incorporation Site on Scaffold | Example Moiety |
|---|---|---|---|
| Pharmacophore | Binds to the biological target(s) | The core this compound structure | N/A |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Phenyl ring or piperidine ring | Benzophenone or Diazirine |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex | Attached via a linker to a non-critical position of the scaffold | Biotin or a Fluorescent Dye (e.g., TAMRA) |
Development of Advanced Computational Models for Predictive Design
Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For this compound, the development of advanced computational models can accelerate the design of new analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. For piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models for their activity as, for example, anaplastic lymphoma kinase (ALK) inhibitors. nih.govnih.gov These models have highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. nih.gov Future research could involve synthesizing a library of this compound analogs and using their biological data to develop robust QSAR models. These models would then guide the design of new compounds with enhanced potency and selectivity.
Molecular dynamics (MD) simulations can provide a deeper, atomistic understanding of how this compound and its derivatives interact with their biological targets. nih.govwhiterose.ac.ukprereview.org Once a primary target is identified, MD simulations can be used to predict the binding mode of the compound, identify key amino acid residues involved in the interaction, and estimate the binding free energy. This information is invaluable for structure-based drug design, allowing for the rational modification of the scaffold to improve its binding affinity and selectivity.
Furthermore, in silico predictive toxicology models can be employed to assess the potential liabilities of new analogs early in the design process. nih.govnih.govmdpi.com By predicting properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), these models can help to prioritize which compounds to synthesize and test, thereby reducing the time and cost of development.
Table 3: Computational Approaches for the Predictive Design of this compound Analogs
| Computational Method | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structural features. nih.govnih.gov | Identification of key structural features required for high activity; guidance for the design of more potent analogs. |
| Molecular Docking | Predict the binding pose of a ligand in the active site of a protein. | Understanding of the binding mode; identification of key interactions with the target protein. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. nih.govwhiterose.ac.ukprereview.org | Detailed insights into the stability of the binding pose; calculation of binding free energies. |
| In Silico ADMET Prediction | Predict pharmacokinetic and toxicological properties. nih.govnih.govmdpi.com | Early identification of potential liabilities; prioritization of compounds for synthesis and experimental testing. |
Investigation of Polypharmacology and Off-Target Interactions at a Molecular Level
The concept of "one drug, one target" is often an oversimplification, as many small molecules interact with multiple proteins, a phenomenon known as polypharmacology. Understanding the polypharmacology of this compound is crucial for both elucidating its full mechanism of action and for predicting potential side effects.
Chemoproteomics stands out as a powerful experimental approach to identify the on- and off-targets of a drug candidate in an unbiased manner. nih.govnih.govresearchgate.net By using a chemical probe derived from this compound (as described in section 9.2), it is possible to pull down its interacting proteins from cell lysates or even in living cells. Subsequent identification of these proteins by mass spectrometry provides a comprehensive profile of the compound's interactome. This can reveal unexpected targets that may contribute to its therapeutic effects or cause adverse reactions.
In parallel, in silico off-target prediction can be used to computationally screen this compound against a large panel of known protein targets. biorxiv.org These methods, often based on machine learning algorithms and large compound-protein interaction databases, can predict the probability of a compound binding to various off-targets. The predictions can then be used to prioritize experimental validation, for example, through in vitro binding assays.
At a molecular level, once an off-target interaction is confirmed, techniques like molecular docking and MD simulations can be employed to understand the structural basis of this interaction. universiteitleiden.nl This knowledge can then be used to rationally design out the unwanted interaction while maintaining the desired on-target activity, a process known as lead optimization.
Potential as a Scaffold for Emerging Therapeutic Areas (Pre-clinical, Hypothesis-driven)
The this compound scaffold is a versatile platform that could be explored for its therapeutic potential in a variety of emerging disease areas. The existing literature on piperidine-containing compounds provides a strong rationale for several hypothesis-driven preclinical investigations.
Neurodegenerative Diseases: The piperidine nucleus is a key component of many drugs and drug candidates for neurodegenerative disorders, including Alzheimer's disease. nih.govnih.gov The piperidine-4-carboxamide scaffold, in particular, has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid-beta species in Alzheimer's disease. nih.govrasayanjournal.co.in A hypothesis-driven approach would be to screen this compound and a focused library of its analogs for inhibitory activity against sQC and other relevant targets in neurodegeneration.
Infectious Diseases: Piperidine derivatives have shown promise as antiviral agents. researchgate.net For example, N-substituted piperidines have been investigated for their activity against influenza viruses. researchgate.net Additionally, piperidine-substituted arylpyrimidines have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). bbk.ac.uk Given this precedent, it is hypothesized that the this compound scaffold could be a valuable starting point for the discovery of new antiviral agents. Preclinical studies could involve screening against a panel of viruses of global health concern.
Oncology: The piperidine ring is a common feature in many anticancer agents. nih.gov For instance, N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting a potential therapeutic strategy for this cancer. The polypharmacology of the this compound scaffold could be advantageous in oncology, where targeting multiple pathways can be more effective than single-target therapies. A preclinical research program could explore the antiproliferative activity of this compound and its analogs across a range of cancer cell lines and investigate their mechanisms of action.
Inflammatory and Autoimmune Diseases: Carboxamide derivatives have been investigated for their anti-inflammatory and analgesic properties. universiteitleiden.nl The piperidine scaffold is also present in compounds with anti-inflammatory activity. biorxiv.org Therefore, it is reasonable to hypothesize that this compound may possess anti-inflammatory properties. Preclinical evaluation in cellular and animal models of inflammation could validate this hypothesis and open up a new therapeutic avenue for this chemical class.
Table 4: Hypothesis-Driven Preclinical Research for this compound
| Therapeutic Area | Rationale based on Similar Scaffolds | Proposed Preclinical Investigation |
|---|---|---|
| Neurodegenerative Diseases | Piperidine-4-carboxamide is a scaffold for sQC inhibitors for Alzheimer's. nih.govrasayanjournal.co.in | Screen for inhibition of sQC and other relevant neuronal targets; evaluate neuroprotective effects in cell models. |
| Infectious Diseases | N-substituted piperidines show antiviral activity (e.g., against influenza, HIV). researchgate.netbbk.ac.uk | Screen against a panel of clinically relevant viruses; investigate the mechanism of antiviral action. |
| Oncology | N-arylpiperidine-3-carboxamides induce senescence in melanoma cells. | Evaluate antiproliferative activity in various cancer cell lines; investigate effects on cell cycle and apoptosis. |
| Inflammatory Diseases | Carboxamide and piperidine derivatives have shown anti-inflammatory and analgesic effects. biorxiv.orguniversiteitleiden.nl | Assess anti-inflammatory activity in cellular assays (e.g., cytokine release) and animal models of inflammation. |
Methodological Advancements Facilitated by Studies on this compound
The focused study of a particular chemical scaffold can often drive the development of new research methodologies and technologies. While direct evidence is pending, research on this compound has the potential to spur several methodological advancements.
The synthesis and screening of a library of analogs based on the this compound scaffold could necessitate the development of novel high-throughput synthesis and purification platforms . For example, integrating computational library design with parallel solution-phase synthesis and automated purification has been successfully applied to create libraries of 1-aryl-4-aminopiperidines. bbk.ac.uk A similar approach for the this compound series could lead to more efficient ways to explore chemical space.
In the realm of biological screening, the investigation of this compound's effects could lead to the creation of new cell-based assays . For instance, the discovery of N-arylpiperidine-3-carboxamide derivatives as inducers of senescence led to the development of a novel high-content screening (HCS) phenomic assay to measure morphological changes associated with this cellular state. nih.gov If this compound exhibits a novel biological activity, this could serve as the basis for developing a new HTS or HCS assay to find more potent compounds with the same mechanism.
Furthermore, detailed Structure-Activity Relationship (SAR) studies on this scaffold can contribute to the refinement of medicinal chemistry strategies and computational models. The data generated from a well-designed library of analogs can be used to train and validate QSAR models, making them more predictive for this chemical class. researchgate.netnih.gov This iterative cycle of design, synthesis, testing, and modeling can lead to a deeper understanding of the molecular features that govern biological activity and ultimately advance our ability to design better molecules.
Interdisciplinary Research Opportunities with Biophysics and Structural Biology
A deep understanding of the molecular interactions between this compound and its biological targets requires a close collaboration between chemistry, biology, and the physical sciences. Biophysical and structural biology techniques are essential for elucidating the precise mechanism of action at an atomic level.
Once a primary biological target is identified, X-ray crystallography can be employed to determine the three-dimensional structure of the compound bound to the protein. The crystal structure of a piperidine carboxamide inhibitor bound to protein kinase B, for example, revealed key interactions in the active site, providing a roadmap for further optimization. nih.gov Obtaining a co-crystal structure of this compound with its target would be a major breakthrough, offering invaluable insights for structure-based drug design.
For protein-ligand complexes that are difficult to crystallize, cryo-electron microscopy (cryo-EM) is emerging as a powerful alternative. nih.gov Recent advances have made it possible to determine the structures of even small protein-ligand complexes at high resolution. biorxiv.orgmdpi.com Cryo-EM could be particularly useful for studying the interaction of this compound with large protein complexes or membrane proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to study protein-ligand interactions in solution. universiteitleiden.nlnih.gov NMR can be used to map the binding site of the compound on the protein surface, determine the binding affinity, and study the conformational changes that occur upon binding. These studies provide a dynamic view of the interaction that is often not captured by static crystal structures.
The integration of data from these biophysical techniques with computational modeling (as described in section 9.3) creates a powerful synergy. For example, a crystal structure can serve as the starting point for more extensive molecular dynamics simulations to explore the dynamics of the protein-ligand complex and calculate binding free energies with higher accuracy. This interdisciplinary approach will be crucial for translating the initial promise of the this compound scaffold into well-characterized molecular entities with therapeutic potential.
Table 5: Interdisciplinary Approaches for Characterizing Target Interactions
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. researchgate.netnih.gov | Provides a precise map of the binding site, guiding structure-based design. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large or flexible protein-ligand complexes. nih.govbiorxiv.org | Enables structural studies of targets not amenable to crystallization. |
| NMR Spectroscopy | Information on binding site, affinity, and conformational changes in solution. universiteitleiden.nlnih.gov | Validates binding in a solution state and provides insights into the dynamics of the interaction. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the protein-ligand complex over time. | Complements static structural data and helps in understanding the stability and thermodynamics of binding. |
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(3-chlorophenyl)piperidine-1-carboxamide derivatives, and how can reaction yields be optimized?
- Methodological Answer : Derivatives of this compound are typically synthesized via coupling reactions between piperidine intermediates and substituted phenyl isocyanates. For example, General Procedure A involves reacting 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate, achieving yields up to 83% under optimized conditions (e.g., solvent choice, stoichiometry, and temperature control) . Variations in substituents (e.g., halogens, methyl groups) on the phenyl ring require adjustments in reaction time and purification steps (e.g., column chromatography) to maximize purity and yield .
Q. How are structural and purity characteristics validated for this compound compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, in compound 3 (N-(3-chlorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide), ¹H-NMR data revealed distinct peaks for aromatic protons (δ 7.67–7.71 ppm) and piperidine carbons (δ 50.5 ppm in ¹³C-NMR). HRMS confirmed the molecular ion at m/z 370.1197 (calculated) vs. 370.1287 (observed), ensuring purity .
Q. What initial biological assays are used to evaluate the activity of these compounds?
- Methodological Answer : Early-stage biological screening often involves receptor binding assays (e.g., competitive displacement using radiolabeled ligands like [³H]CP55940 for cannabinoid receptors) . Functional assays, such as inhibition of glucose uptake in 3T3-L1 cells, may also be employed to assess metabolic effects, though results can vary depending on substituents (e.g., 4-(2-chlorophenoxy)-N-(3-(methylcarbamoyl)-phenyl)piperidine-1-carboxamide increased glucose uptake via GLUT1 upregulation, while other analogs showed no effect) .
Advanced Research Questions
Q. How can computational modeling (e.g., CoMFA, molecular docking) guide the design of selective inhibitors?
- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and conformational studies using software like AM1 help predict binding interactions. For example, protonated this compound derivatives adopt distinct conformers (Tg, Ts) that influence steric and electrostatic interactions with targets like the CB1 receptor. CoMFA models (r² > 0.90) highlight the importance of the C5 aromatic ring in antagonist activity and guide substitutions for enhanced selectivity .
Q. What crystallographic techniques are used to resolve the 3D structure of these compounds?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) is standard. For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) was crystallized in a monoclinic system (a = 13.286 Å, b = 9.1468 Å) and refined to an R-factor < 0.05, confirming piperidine ring puckering and hydrogen-bonding networks critical for stability .
Q. How should researchers address contradictory data in functional assays (e.g., conflicting glucose utilization results)?
- Methodological Answer : Discrepancies may arise from compound-specific effects or experimental variables (e.g., cell lines, assay conditions). Rigorous controls and orthogonal assays (e.g., GLUT1 expression profiling alongside glucose uptake measurements) are essential. For example, Hyun et al. (2010) resolved contradictions by correlating structural features (e.g., 4-fluoro substitution) with GLUT1 activation .
Q. What toxicological profiling is recommended during preclinical development?
- Methodological Answer : Acute toxicity studies (e.g., LD50 in murine models) and mutagenicity screens (Ames test) are critical. Analogous compounds like N-(3-chlorophenyl)-1-aziridinecarboxamide showed neoplastigenic potential (ipr-mus TDLo: 120 mg/kg), emphasizing the need for early safety assessments .
Q. How do substituents on the phenyl ring influence bioactivity and selectivity?
- Methodological Answer : Halogen substitutions (e.g., Cl, F) enhance target affinity via hydrophobic interactions, while methyl groups improve metabolic stability. For instance, replacing 3-chloro with 4-iodo in N-(4-iodophenyl)piperidine-1-carboxamide derivatives increased CB1 receptor binding (Ki < 10 nM) but reduced solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
